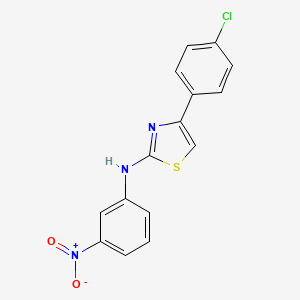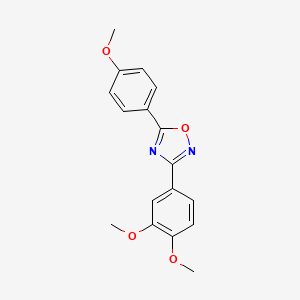![molecular formula C17H12N4 B5832604 (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile, also known as MIQ, is a synthetic compound that has been gaining attention in the scientific community due to its potential use in cancer treatment.
Mécanisme D'action
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile's anti-cancer properties are thought to be due to its ability to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C (Li et al., 2017). These enzymes play a role in cancer cell growth and survival, and inhibiting their activity can lead to cancer cell death.
Biochemical and Physiological Effects:
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has been found to have low toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment (Zhang et al., 2018). However, more research is needed to fully understand the biochemical and physiological effects of (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is its potential to sensitize cancer cells to chemotherapy drugs, making them more effective (Zhang et al., 2018). However, one limitation is that more research is needed to fully understand the safety and effectiveness of (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile in humans.
Orientations Futures
Future research on (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile could focus on optimizing its synthesis method to make it more efficient and cost-effective. Additionally, more research is needed to fully understand (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile's mechanism of action and its potential use in combination with other cancer treatments. Finally, clinical trials are needed to determine the safety and effectiveness of (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile in humans.
In conclusion, (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is a synthetic compound with potential anti-cancer properties. Its ability to inhibit the activity of certain enzymes and sensitize cancer cells to chemotherapy drugs make it an interesting area of research. However, more research is needed to fully understand its safety and effectiveness in humans.
Méthodes De Synthèse
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile can be synthesized through a multi-step process starting with the reaction of 2-methylbenzaldehyde with 2-nitrobenzoyl chloride to form 2-methyl-2'-nitrobenzophenone. This compound is then reacted with 2-aminophenylacetonitrile to form (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile (Zhang et al., 2018).
Applications De Recherche Scientifique
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has been found to have potential anti-cancer properties. Studies have shown that (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Zhang et al., 2018). (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells (Li et al., 2017). Additionally, (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective (Zhang et al., 2018).
Propriétés
IUPAC Name |
2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-11-5-4-6-12-15-17(21(10-9-18)16(11)12)20-14-8-3-2-7-13(14)19-15/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGVWJZJJHVJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)
![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)




![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)

![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)

![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)


